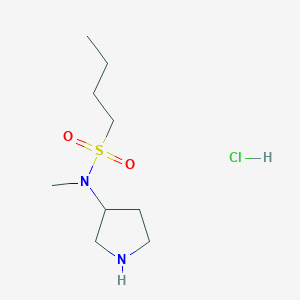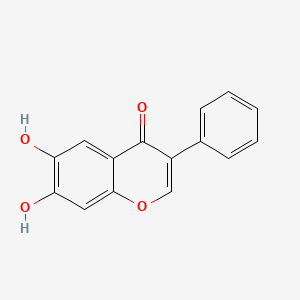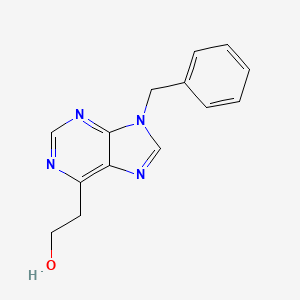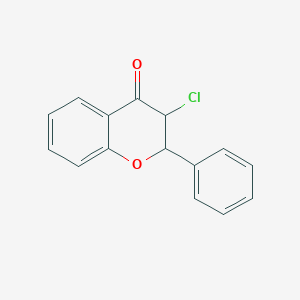
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring, a butane-1-sulfonamide group, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with butane-1-sulfonyl chloride in the presence of a base, followed by methylation of the nitrogen atom. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
- N-methylpyrrolidin-2-one
- Pyrrolidine-2,5-diones
Uniqueness
N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a butane-1-sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H21ClN2O2S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
N-methyl-N-pyrrolidin-3-ylbutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11(2)9-5-6-10-8-9;/h9-10H,3-8H2,1-2H3;1H |
Clave InChI |
KXFSFFYFSCHCTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N(C)C1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)






![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)

